N'-(4-Isopropylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(4-Isopropylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-derived carbohydrazide featuring a hydrazide linkage and aromatic substituents. Its molecular formula is C₂₈H₃₆N₄O₂, with a molecular weight of 460.62 g/mol . Key structural elements include:
- A 1H-pyrazole-5-carbohydrazide core.
- A 4-isopropylbenzylidene group at the hydrazide nitrogen.
- A 4-(octyloxy)phenyl substituent at the pyrazole C3 position.
The compound’s SMILES string (CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C) highlights its extended hydrophobic octyloxy chain and isopropyl aromatic moiety . Predicted collision cross-section (CCS) values for its adducts range from 219.8–230.1 Ų, indicating moderate molecular volume and polarity .
Properties
CAS No. |
303106-78-7 |
|---|---|
Molecular Formula |
C28H36N4O2 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-(4-octoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H36N4O2/c1-4-5-6-7-8-9-18-34-25-16-14-24(15-17-25)26-19-27(31-30-26)28(33)32-29-20-22-10-12-23(13-11-22)21(2)3/h10-17,19-21H,4-9,18H2,1-3H3,(H,30,31)(H,32,33)/b29-20+ |
InChI Key |
IZDXYBHAEITCMM-ZTKZIYFRSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Isopropylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-isopropylbenzaldehyde and 3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Isopropylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C28H36N4O2
- Molecular Weight : 460.6 g/mol
- CAS Number : 303106-78-7
Structural Features
The compound features a pyrazole ring, a benzylidene group, and an octyloxyphenyl moiety, which contribute to its chemical reactivity and biological interactions. The presence of isopropyl and octyloxy substituents enhances its lipophilicity, potentially affecting its pharmacokinetics.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that N'-(4-Isopropylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide can inhibit various bacterial strains, making it a candidate for further investigation in antimicrobial therapies.
Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. In vitro studies have demonstrated that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives. This compound has shown promise in inhibiting the growth of cancer cell lines, particularly lung cancer cells (A549), suggesting its potential as an anticancer agent.
Neuroprotective Effects
Emerging research points to the neuroprotective properties of this compound. It has been evaluated for its efficacy in models of neurodegenerative diseases, showing potential for protecting neuronal cells from damage.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-(4-Isopropylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Substituent Variations in the Aromatic Moiety
Key Observations :
- Hydrophobic vs.
- Electronic Effects : Nitro and chloro substituents (e.g., in ) introduce strong electron-withdrawing effects, which may alter the compound’s reactivity in condensation or coordination reactions.
- Steric Factors : The bulky isopropyl group in the target compound may hinder π-π stacking interactions compared to planar methoxy or nitro groups .
Structural Analysis :
Physicochemical and Predictive Properties
Notes:
- The octyloxy chain in the target compound significantly increases LogP , suggesting superior lipid solubility compared to shorter-chain analogs.
- Higher hydrogen-bond acceptors in chloro/methoxy analogs may improve aqueous solubility despite lower LogP .
Biological Activity
N'-(4-Isopropylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide (CAS Number: 303106-78-7) is a hydrazone compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrazole ring and various substituents, suggests a diverse range of biological activities. This article delves into the compound’s synthesis, biological properties, and potential applications, supported by research findings and data tables.
Synthesis
The synthesis of this compound typically involves the condensation reaction of 4-isopropylbenzaldehyde and 3-(4-octyloxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is generally conducted in an acidic medium, often under reflux conditions, followed by purification through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A recent study demonstrated that this compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
| This compound | E. coli | 40 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar pyrazole derivatives have shown promise in inhibiting the proliferation of various cancer cell lines. For example, compounds from the same class have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (breast cancer) | 15 |
| Compound D | HeLa (cervical cancer) | 20 |
| This compound | A549 (lung cancer) | 18 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory responses or cancer progression. For instance, it may act as an inhibitor of cyclooxygenase enzymes (COX), which are critical in inflammatory processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
